1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is a synthetic chemical compound characterized by a piperazine ring substituted with both a bis(4-fluorophenyl)methyl group and a methylsulfonyl group. This compound plays a significant role in medicinal chemistry, particularly in the development of drugs such as flunarizine and lomerizine, which are utilized as calcium channel blockers for treating conditions like migraines and vertigo .
The compound can be synthesized from 1-bis(4-fluorophenyl)methyl piperazine through a reaction with methylsulfonyl chloride, typically performed under basic conditions in organic solvents like dichloromethane or tetrahydrofuran.
The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine typically involves the following steps:
The reaction mechanism primarily involves nucleophilic substitution where the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the methylsulfonyl chloride. This leads to the formation of the desired sulfonamide product.
The molecular formula of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is . The structure features:
1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine can undergo several types of chemical reactions:
The reactions yield various derivatives depending on the specific reagents and conditions used, including substituted piperazines and oxidized forms like sulfoxides.
The mechanism of action for 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine primarily involves:
Relevant data from spectral analysis (e.g., NMR, IR) confirms its structural integrity upon synthesis .
1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine has several scientific applications:
The synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine employs a modular two-step approach that leverages nucleophilic substitution and selective sulfonylation. The foundational benzhydrylpiperazine scaffold is constructed via reaction of bis(4-fluorophenyl)methanol derivatives with piperazine under optimized conditions. As confirmed by commercial sources, 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) serves as the universal precursor, synthesized from chlorinated bis(4-fluorophenyl)methane and anhydrous piperazine in refluxing DMF (80°C) with potassium carbonate as an acid scavenger. This step achieves 70-85% yield through precise stoichiometric control (1:1.2 molar ratio of benzhydryl chloride:piperazine) [1] [6].
Table 1: Synthetic Conditions for Benzhydrylpiperazine Intermediate
Parameter | Step 1: Benzhydrylpiperazine Formation | Step 2: Sulfonylation |
---|---|---|
Starting Material | Bis(4-fluorophenyl)methanol | 1-[Bis(4-FP)methyl]piperazine |
Reagent | SOCl₂ (chlorination), then piperazine | CH₃SO₂Cl (methanesulfonyl chloride) |
Solvent System | DCM (chlorination); DMF (substitution) | Dichloromethane or acetonitrile |
Catalyst/Base | K₂CO₃ | Triethylamine |
Temperature | 0°C (chlorination); 80°C (substitution) | 0-25°C |
Reaction Time | 4-6 hours (substitution step) | 2-4 hours |
Yield | 70-85% | 65-75% (pre-purification) |
The modularity of this scaffold enables diversification: The secondary amine of the piperazine ring undergoes selective alkylation or acylation prior to sulfonylation, allowing installation of pharmacologically relevant groups. As demonstrated in patent literature, nucleophilic substitution with halogenated intermediates (e.g., 1-(2-bromoethoxy)-2-methylbenzene) proceeds efficiently under refluxing acetonitrile with triethylamine to generate N-alkylated derivatives [7]. This scaffold's versatility is further evidenced by its role in synthesizing calcium channel blockers like flunarizine and anticancer piperazinylacetamides (GI₅₀ = 4.36 µM) [2] [6].
Functionalization of the benzhydrylpiperazine scaffold at the N4-position occurs predominantly via sulfonylation reactions using methanesulfonyl chloride (CH₃SO₂Cl). This electrophilic reagent targets the less sterically hindered piperazine nitrogen opposite the benzhydryl group. Key process parameters include:
Post-sulfonylation purification typically employs recrystallization from ethanol/water mixtures, yielding the target compound as a white crystalline solid. The methylsulfonyl group (-SO₂CH₃) profoundly influences electronic properties: Computational studies confirm it induces a partial positive charge (δ+) on the adjacent piperazine nitrogen, enhancing hydrogen-bond acceptor capacity towards biological targets like acetylcholinesterase (AChE) [1]. Optimization studies reveal that replacing the methylsulfonyl with bulky aryl sulfonyl groups (e.g., 4-nitrobenzenesulfonyl) increases metabolic stability in rat liver microsomes—critical for CNS drug development—but reduces DAT binding affinity by 3-fold [5]. Alternative sulfonylation reagents like methanesulfonic anhydride offer higher selectivity under anhydrous conditions but increase production costs by ≈40% [4].
Strategic fluorination at the para-positions of both phenyl rings governs the compound's steric and electronic profile. X-ray crystallography confirms a dihedral angle of 73.40(3)° between the fluorinated aromatic rings, creating a propeller-like conformation that minimizes steric clash while optimizing π-stacking interactions [3] [6]. This orthogonal orientation is sterically enforced by the tetrahedral benzhydrylic carbon.
Table 2: Impact of Aromatic Substitution on Molecular Properties
Substituent Pattern | Dihedral Angle (°) | LogP | DAT Ki (nM)* | Key Biological Effect |
---|---|---|---|---|
4,4'-Difluoro (target) | 73.40 | 3.2 | 28.0 | Balanced DAT affinity & metabolic stability |
4-Chloro | 71.85 | 3.8 | 39.6 | ↑ Lipophilicity, ↓ solubility |
Unsubstituted | 68.20 | 2.7 | 108.0 | ↑ Metabolic degradation |
4-Trifluoromethyl | 75.10 | 4.1 | 190.0 | ↑ Affinity but poor BBB penetration |
*DAT = Dopamine Transporter affinity; Data from [1] [5] [6]
The electronegative fluorine atoms (van der Waals radius: 1.47 Å) enhance dipole moments without introducing significant steric bulk, allowing optimal engagement with hydrophobic enzyme pockets. Compared to chloro or trifluoromethyl analogs, the 4-fluoro substitution preserves molecular weight <400 Da—critical for blood-brain barrier permeability [1]. NMR studies (¹⁹F) indicate fluorine atoms participate in weak C–H···F hydrogen bonding (distance: 2.424(14)–2.533(14) Å) in crystalline states, stabilizing supramolecular architectures [3]. Bioisosteric replacement with 4-hydroxyl groups abolishes AChE inhibition (IC₅₀ >100 μM), confirming fluorine's essential role in charge distribution [1].
The piperazine core adopts a distorted chair conformation with asymmetry parameters of ≤3.7° for mirror plane deviation and ≤3.0° for twofold axis deviation [1] [3]. X-ray diffraction studies reveal two distinct conformers:
The N-methylsulfonyl group imposes significant conformational bias due to its electron-withdrawing nature. Density Functional Theory (DFT) calculations show a 12.3 kJ/mol energy preference for the diequatorial conformation over axial-equatorial arrangements [1]. Intramolecular nonbonded interactions further stabilize this geometry:
Piperazine ring puckering parameters (Q = 0.591(3), θ = 1.7(3)°, φ = 333(6)°) confirm minor deviations from ideal chair geometry due to crystal packing forces [7]. In solution (DMSO-d₆), NMR coupling constants (³Jₕ₋ₕ = 10.2 Hz) indicate rapid chair inversion with ΔG‡ ≈ 42 kJ/mol—sufficiently flexible for target adaptation but rigid enough to minimize entropic penalties upon protein binding [1] [3]. Comparative analysis with 1,4-diazepane analogs reveals piperazine's superior conformational rigidity enhances DAT selectivity by 18-fold over sigma receptors [5].
Table 3: Conformational Parameters of Piperazine Derivatives
Parameter | 1-[Bis(4-FP)methyl]piperazine [3] | Target Compound [1] | 1-(2-Methylphenoxy)ethyl Derivative [7] |
---|---|---|---|
Ring Conformation | Chair (N–H equatorial) | Chair (N-substituents equatorial) | Chair (distorted) |
Asymmetry Parameters | Mirror: 3.7°; Twofold: 3.0° | Not reported | Q = 0.591(3); θ = 1.7(3)° |
Dihedral Angle (C–N–N–C) | -56.8° | -54.2° (calculated) | -58.3° |
Crystal System | Monoclinic (P2₁/c) | Not reported | Monoclinic (P2₁/c) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1